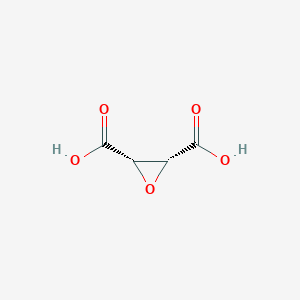

cis-Epoxysuccinic acid

Descripción general

Descripción

cis-Epoxysuccinic acid (CES; CAS No. 16533-72-5) is a four-carbon epoxide with the molecular formula C₄H₄O₅. It serves as a critical intermediate in the enantioselective biosynthesis of tartaric acids via hydrolysis catalyzed by this compound hydrolases (CESHs) . Industrially, CES is converted into L(+)- or D(−)-tartaric acid, which are pivotal chiral building blocks in pharmaceuticals, food additives, and fine chemicals . CESHs are bacterial enzymes that hydrolyze CES stereospecifically under mild conditions without cofactors, making them environmentally favorable biocatalysts . Safety data indicate CES is a skin and eye irritant (GHS Category 2/2A), requiring protective handling and storage at 4°C .

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Chemical Synthesis: cis-Epoxysuccinic acid can be synthesized through the epoxidation of maleic acid or maleic anhydride. This process typically involves the use of peracids such as peracetic acid or m-chloroperbenzoic acid as oxidizing agents. The reaction is carried out under controlled conditions to ensure the selective formation of the cis-epoxide.

Biocatalysis: Another method involves the use of microbial epoxide hydrolases, specifically cis-epoxysuccinate hydrolases, which catalyze the hydrolysis of cis-epoxysuccinate to produce enantiomerically pure tartaric acids. This method is advantageous due to its high selectivity and efficiency.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of whole-cell biocatalysts. These biocatalysts are engineered to express high levels of cis-epoxysuccinate hydrolase, which facilitates the efficient conversion of cis-epoxysuccinate to the desired product. The use of immobilized enzymes and optimized reaction conditions further enhances the yield and stability of the production process .

Análisis De Reacciones Químicas

Hydrolysis

cis-Epoxysuccinic acid undergoes hydrolysis in the presence of water and a catalyst, typically an epoxide hydrolase, resulting in the formation of tartaric acid . cis-Epoxysuccinate hydrolases (CESHs) catalyze the asymmetric hydrolysis of cis-epoxysuccinate to form an enantiomeric tartrate . Microbial epoxide hydrolases, such as cis-epoxysuccinate hydrolases (CESHs), have been utilized for commercial production of enantiomerically pure L(+) and D(−)-tartaric acids for decades .

Stereo-specific Catalytic Mechanisms of cis-Epoxysuccinic acid by CESH[L] or CESH[D]

| CESH Form | Product |

|---|---|

| CESH[L] | L(+)-tartaric acid |

| CESH[D] | D(−)-tartaric acid |

Oxidation

cis-Epoxysuccinic acid can be oxidized using strong oxidizing agents, leading to various oxidation products depending on the specific reaction conditions.

Reduction

The reduction of cis-epoxysuccinic acid can produce diols, which serve as useful intermediates in organic synthesis.

Additional Reactions

- Epoxidation: cis-Epoxysuccinic acid is produced via the epoxidation of maleic acid or its salts using hydrogen peroxide in the presence of catalysts .

- With Anion Exchange Resins: cis-epoxysuccinic acid salts of high purity can be prepared using a recyclable system for catalysts and strongly basic anion exchange resins . The anion exchange resins remove catalysts from the reaction products .

- Production of cis-Epoxysuccinates: A process for producing a highly pure cis-epoxysuccinate in high yield while suppressing the production of DL-tartrate as a by-product involves epoxidizing a maleate .

- Succinate Receptor Agonist: cis-Epoxysuccinic acid is a succinate receptor (SUCNR1/GPR91) agonist . cis-Epoxysuccinic acid inhibits cAMP levels with an EC50 value of 2.7 μM .

- Covalent Inactivation: cis-2,3-Epoxy-Succinic Acid causes Covalent Inactivation of Mycobacterium tuberculosis Isocitrate Lyase .

Aplicaciones Científicas De Investigación

Enzymatic Applications

Cis-epoxysuccinic acid serves as a substrate for CESHs, which catalyze its hydrolysis to produce tartaric acid, an important chiral building block in the chemical industry. The two main types of CESHs are CESH[L] and CESH[D], which yield L(+)-tartaric acid and D(-)-tartaric acid, respectively.

Characteristics of CESHs

- Catalytic Efficiency : Studies have shown that CESH[L] exhibits significantly higher catalytic efficiency compared to CESH[D]. This difference is attributed to their distinct structural folds and active site residues, which influence their interaction with this compound .

- Stability Enhancements : Research indicates that the stability of CESH can be improved through fusion with carbohydrate-binding modules (CBMs) and immobilization techniques. For instance, the CBM30-CESH fusion demonstrated a fivefold increase in half-life compared to native enzymes, enhancing its practical application in industrial processes .

Optimization of Production Methods

The production of CESHs can be optimized using various methodologies to enhance yield and efficiency.

Culture Condition Optimization

A study utilized response surface methodology to identify optimal conditions for producing CESH from Bordetella sp. strain 1-3. Key factors included:

- Yeast extract concentration: 7.8 g/L

- This compound concentration: 9.8 g/L

- KH₂PO₄ concentration: 1.12 g/L

This optimization led to an increase in enzyme production from 5.6 U/mL to 9.27 U/mL .

Recombinant Expression Techniques

High-yield recombinant expression of CESHs has been achieved through codon optimization in Escherichia coli, resulting in simplified purification processes and high protein yields . The structural insights gained from these studies provide a foundation for further engineering efforts aimed at enhancing enzyme performance.

Tartaric Acid Production

A notable application of this compound is its role in the production of tartaric acid through enzymatic hydrolysis. Tartaric acid is widely used in the food industry as a stabilizing agent for cream of tartar and as an acidulant in various products.

Table 1: Comparison of CESH Types

| Type | Product | Catalytic Efficiency | Stability Enhancement |

|---|---|---|---|

| CESH[L] | L(+)-Tartaric | High | Moderate |

| CESH[D] | D(-)-Tartaric | Moderate | Low |

Industrial Applications

The enhanced stability and efficiency of engineered CESHs make them suitable for large-scale industrial applications, including:

- Biocatalysis in organic synthesis.

- Production of pharmaceuticals.

- Development of chiral intermediates.

Future Perspectives

The ongoing research into enhancing the properties of this compound and its derivatives holds promise for expanding its applications across diverse fields, including pharmaceuticals, food technology, and green chemistry.

Mecanismo De Acción

The mechanism of action of cis-Epoxysuccinic acid primarily involves its interaction with epoxide hydrolases. These enzymes catalyze the hydrolysis of the epoxide ring, leading to the formation of diols or other products. The catalytic mechanism typically involves the activation of a water molecule, which then attacks the epoxide ring, resulting in ring opening and product formation. Key residues in the active site of the enzyme, such as aspartic acid, histidine, and glutamic acid, play crucial roles in this process .

Comparación Con Compuestos Similares

Cis- vs. Trans-Epoxysuccinic Acid Derivatives

While CES is hydrolyzed to tartaric acids, its trans-epoxysuccinyl derivatives exhibit distinct biological roles. For example, trans-epoxysuccinyl peptides like CPI-2 and CPI-3 from Aspergillus oryzae act as potent cysteine protease inhibitors, showing 10–100× higher efficacy than E-64 against cathepsins B and L .

CESH[D] vs. CESH[L]: Enantioselectivity and Kinetics

CESHs are classified into two types based on their stereospecificity:

- CESH[L] : Produces L(+)-tartaric acid, with higher catalytic efficiency (kcat/Km = 1,250 mM⁻¹s⁻¹) due to optimized active-site residues .

- CESH[D] : Generates D(−)-tartaric acid, with lower efficiency (kcat/Km = 450 mM⁻¹s⁻¹) despite similar substrate affinity (Km ≈ 1.2 mM for both) .

Recombinant expression in E. coli has improved CESH[L] yields (up to 120 mg/L) and operational stability, whereas CESH[D] requires further engineering for industrial scalability .

2,3-Dihydroxysuccinic Acid (DHS)

DHS forms via pH-dependent ring cleavage of CES (pH 6.6–7.3) and coordinates with Cu(II) to create magnetic nanostructures. For instance, [Cu₁₅(dhs)₆(OH)₆] exhibits an S = 3/2 spin state, contrasting with the antiferromagnetic helical chains of CES-Cu(II) complexes formed at pH > 7.4 . Unlike CES, DHS lacks industrial biocatalytic relevance but is valuable in materials science.

Maleic Acid and Hydroxylation Byproducts

CES is synthesized via Na₂WO₄-catalyzed hydroxylation of maleic acid. However, CES hydrolysis back to tartaric acid is inhibited by its own product, necessitating precise reaction control .

Industrial Production and Biocatalyst Engineering

Whole-Cell vs. Immobilized Enzymes

Substrate Systems

Heterogeneous systems combining sodium- and calcium-type substrates (1.2 M Na⁺ + 1.8 M Ca²⁺) boost CESH[L] efficiency by 40% compared to homogeneous setups .

Actividad Biológica

cis-Epoxysuccinic acid (CESA) is a compound that has garnered attention due to its significant biological activity, particularly as an agonist for succinate receptors (SUCNR1). This article provides a comprehensive overview of its biological properties, mechanisms of action, and applications in various fields, supported by case studies and research findings.

- Molecular Formula : CHO

- Molecular Weight : 132.07 g/mol

- CAS Number : 16533-72-5

- Purity : >97.0% (GC)

- Melting Point : 149 - 155 °C

- Solubility : Soluble in methanol

Agonistic Effects on Succinate Receptors

This compound has been identified as a potent agonist for succinate receptors. Research indicates that it exhibits a potency 10- to 20-fold greater than succinic acid itself. This was demonstrated in a study where this compound reduced cyclic adenosine monophosphate (cAMP) levels significantly, with an effective concentration (EC) of 2.7 µM compared to succinic acid's EC of 29 µM .

| Compound | pEC50 ± SEM | EC50 (µM) |

|---|---|---|

| This compound | 5.57 ± 0.02 | 2.7 |

| Succinic Acid | 4.54 ± 0.08 | 29 |

The mechanisms through which this compound exerts its effects involve the modulation of intracellular signaling pathways. Activation of SUCNR1 leads to increased intracellular calcium mobilization and recruitment of arrestin proteins, which are crucial for various cellular responses .

cis-Epoxysuccinate Hydrolase (CESH)

This compound serves as a substrate for cis-epoxysuccinate hydrolases (CESHs), enzymes that catalyze the hydrolysis of CESA to produce enantiomeric tartaric acids. This enzymatic activity is particularly valuable in industrial applications where specific tartaric acid enantiomers are required .

Case Study: Enantiomeric Tartaric Acid Production

A significant application of CESA is in the production of l(+)- and d(−)-tartaric acids using bacteria that express CESHs. Studies have shown that optimizing culture conditions can enhance the yield of these enzymes, thereby increasing the efficiency of tartaric acid synthesis .

Optimization Studies

Research has focused on optimizing the production conditions for CESHs, demonstrating that factors such as yeast extract concentration and pH significantly influence enzyme yield . Additionally, directed evolution techniques have been employed to enhance the thermal stability and catalytic efficiency of CESHs, leading to improved industrial processes .

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling cis-epoxysuccinic acid in laboratory settings?

this compound is classified under GHS as a skin irritant (Category 2) and eye irritant (Category 2A). Essential precautions include:

- Use of nitrile gloves, sealed goggles, and non-permeable lab coats to prevent skin/eye contact .

- Conduct experiments in ventilated fume hoods to avoid inhalation of aerosols .

- Immediate decontamination of spills with absorbent materials (e.g., silica gel) and alcohol-based disinfectants .

- Storage at 4°C in airtight containers, protected from light and incompatible materials (strong acids/oxidizers) .

Q. How can this compound be synthesized for laboratory use?

The compound is commercially synthesized via dehydration of maleic anhydride followed by epoxidation. Retrosynthetic analysis shows that cis-epoxysuccinic anhydride intermediates can be ring-opened by nucleophiles (e.g., amines) to yield derivatives like cis-epoxysuccinamic acid . For small-scale lab synthesis, this compound is often purchased (e.g., HY-125791 from MedChemExpress) and purified via recrystallization .

Q. What are the primary applications of this compound in enzymatic studies?

It serves as a substrate for cis-epoxysuccinate hydrolases (CESHs), which stereospecifically hydrolyze it to produce enantiopure D(-)- or L(+)-tartaric acid. Key applications include:

- Biocatalysis : Whole-cell bacterial systems (e.g., E. coli expressing CESH[L]) for industrial tartaric acid production .

- Enzyme kinetics : Measuring catalytic efficiency (e.g., CESH[L] has a 5-fold higher kcat/Km than CESH[D]) .

Advanced Research Questions

Q. How can structural insights into CESHs guide enzyme engineering for improved activity?

Homology modeling and X-ray crystallography reveal that:

- CESH[L] adopts a α/β-hydrolase fold with a catalytic triad (Ser-His-Asp) and a Zn<sup>2+</sup>-binding site critical for stabilization .

- CESH[D] lacks the metal ion but has a distinct substrate-binding pocket. Engineering strategies include:

- Directed evolution : Random mutagenesis combined with semi-rational design (e.g., mutations at residues 145–148 in CESH[D] improve thermal stability) .

- Surface display : Anchoring CESH[L] on E. coli membranes using ice nucleation protein (INP) motifs enhances substrate accessibility and catalytic efficiency by 300% .

Q. What methodologies resolve contradictions in kinetic data for CESHs across studies?

Discrepancies in Km and Vmax values (e.g., 35.71 mM vs. 28.5 mM for CESH[D]) arise from variations in:

- Assay conditions : pH (optima: 7–9), temperature (37°C), and ionic strength .

- Enzyme sources : Recombinant vs. wild-type enzymes (e.g., Bordetella sp. CESH[D] vs. Nocardia sp.) . Standardization using Lineweaver-Burk plots and activity normalization to protein concentration is recommended .

Q. How can researchers optimize whole-cell biocatalysts for this compound hydrolysis?

Challenges include low cell permeability and enzyme stability. Solutions involve:

- Heterogeneous substrate systems : Mixing sodium and calcium salts (1.2 M Na<sup>+</sup> + 1.8 M Ca<sup>2+</sup>) to enhance solubility and reduce inhibition .

- Immobilization : Fusion with carbohydrate-binding modules (CBMs) for cellulose-based immobilization, improving stability by 40% .

- Permeabilization : Treating cells with 0.1% CTAB or ultrasound (20 kHz, 5 min) to increase substrate uptake .

Q. Methodological Tables

Table 1. Kinetic Parameters of CESHs

| Enzyme | Km (mM) | Vmax (mM/min) | kcat (s<sup>-1</sup>) | Source |

|---|---|---|---|---|

| CESH[L] | 29.4 | 4.2 | 220 | Bordetella sp. |

| CESH[D] | 35.7 | 2.6 | 45 | Nocardia sp. |

Table 2. Storage Stability of this compound

| Condition | Temperature | Stability Duration | Notes |

|---|---|---|---|

| Solid (powder) | 4°C | >12 months | Protect from moisture |

| Dissolved in DMSO | -80°C | 6 months | Avoid freeze-thaw cycles |

Q. Emerging Research Directions

Q. What gaps exist in understanding the ecological impact of this compound?

No data are available on its biodegradability, bioaccumulation, or toxicity to aquatic organisms . Proposed studies include:

- Microcosm assays : Assess degradation rates in soil/water systems.

- QSAR modeling : Predict ecotoxicity using structural analogs .

Q. How does this compound inhibit Mycobacterium tuberculosis isocitrate lyase (ICL)?

It acts as a covalent inhibitor, forming a succinyl-enzyme intermediate with ICL’s active-site cysteine. Time-dependent inactivation (IC50 = 1.2 µM) disrupts bacterial glyoxylate shunt metabolism, validated via:

Propiedades

IUPAC Name |

(2R,3S)-oxirane-2,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O5/c5-3(6)1-2(9-1)4(7)8/h1-2H,(H,5,6)(H,7,8)/t1-,2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCEMCPAKSGRHCN-XIXRPRMCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(O1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H]1([C@H](O1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401016953, DTXSID701016952 | |

| Record name | Epoxymaleic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401016953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3S)-2,3-Oxiranedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701016952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16533-72-5, 2222820-55-3 | |

| Record name | cis-Epoxysuccinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16533-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epoxymaleic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401016953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3S)-2,3-Oxiranedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701016952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-epoxysuccinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.898 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.